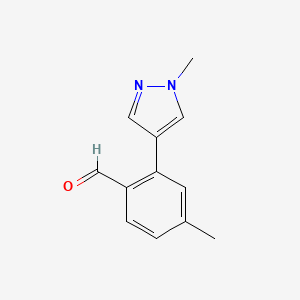

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-methyl-2-(1-methylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)12(5-9)11-6-13-14(2)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUWTOKVCKVGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Methyl-4-pyrazoleboronic Acid Pinacol Ester with Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates. Its prevalence stems from its unique physicochemical properties, including its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. The synthesis of complex molecules incorporating the pyrazole nucleus is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly versatile tool for the formation of carbon-carbon bonds, enabling the efficient construction of biaryl and heteroaryl-aryl structures.[1] This guide provides a detailed overview of the reaction conditions for the successful coupling of 1-methyl-4-pyrazoleboronic acid pinacol ester with a variety of organic halides, a key transformation for the synthesis of novel pyrazole-containing compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R-X) to form a palladium(II) intermediate.[4][5] This is often the rate-determining step, particularly for less reactive halides like chlorides.[6]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic ester by forming a more nucleophilic boronate species.[7][8]

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the catalytically active palladium(0) species which can then re-enter the catalytic cycle.[4][5]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Parameters for Successful Coupling

The success of the Suzuki-Miyaura coupling of 1-methyl-4-pyrazoleboronic acid pinacol ester hinges on the judicious selection of several key reaction parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is critical for achieving high yields and reaction efficiency. While a variety of palladium catalysts can be employed, palladium(II) precatalysts are often preferred for their air and moisture stability.[9] These are reduced in situ to the active Pd(0) species. For the coupling of heteroaryl boronic esters, phosphine ligands play a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

-

For Aryl Bromides and Iodides: Standard catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are often effective.[8]

-

For Aryl Chlorides: Due to the stronger C-Cl bond, more electron-rich and bulky phosphine ligands are generally required to promote the challenging oxidative addition step.[10] Ligands like SPhos, XPhos, and catalysts like Pd(PtBu₃)₂ have shown excellent performance in these cases.[11][12]

The Crucial Role of the Base

The base is a critical component in the Suzuki-Miyaura coupling, as it facilitates the transmetalation step.[8] The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly used bases.[8] Cesium carbonate is often employed for more challenging couplings due to its higher solubility in organic solvents.

-

Fluoride Anions: Potassium fluoride (KF) has also been shown to be an effective base, particularly for couplings involving boronic esters.[11]

-

Lithium Hydroxy Ate Complex: An alternative approach involves the use of the pre-formed lithium hydroxy ate complex of 1-methyl-4-pyrazoleboronic acid pinacol ester. This bench-stable solid can be used directly in the coupling reaction without the need for an additional base, often leading to faster reaction rates.[11][13]

Solvent Systems

The solvent system must be capable of dissolving the reactants and be compatible with the catalyst and base. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic ester.[14]

-

Aprotic Solvents: Dioxane, toluene, and dimethylformamide (DMF) are commonly used solvents for Suzuki-Miyaura couplings.[10][11] A mixture of an organic solvent with water is also frequently employed, as the presence of water can sometimes accelerate the reaction.[4]

-

Anhydrous Conditions: For sensitive substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[15]

Recommended Reaction Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-methyl-4-pyrazoleboronic acid pinacol ester with different classes of halides. Optimization may be required for specific substrates.

General Protocol for Coupling with Aryl Bromides and Iodides

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 1-methyl-4-pyrazoleboronic acid pinacol ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the deoxygenated solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[4]

Protocol for Coupling with Aryl Chlorides

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), 1-methyl-4-pyrazoleboronic acid pinacol ester (1.5 mmol), palladium catalyst (e.g., Pd(PtBu₃)₂, 0.05 mmol, 5 mol%), and base (e.g., KF, 2.2 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous, deoxygenated solvent (e.g., DMF, 10 mL).

-

Heat the reaction mixture to 100 °C and monitor the reaction progress.

-

Upon completion, follow the workup and purification procedure described in the general protocol.[11]

Protocol Using the Lithium Hydroxy Ate Complex

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the lithium hydroxy ate complex of 1-methyl-4-pyrazoleboronic acid pinacol ester (1.5 mmol), and the palladium catalyst (e.g., Pd(PtBu₃)₂, 0.05 mmol, 5 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous, deoxygenated solvent (e.g., DMF, 10 mL).

-

Heat the reaction mixture to 100 °C and monitor the reaction progress.

-

Upon completion, follow the workup and purification procedure described in the general protocol.[11]

Summary of Reaction Conditions

| Halide Type | Recommended Catalyst (mol%) | Recommended Base (equiv) | Solvent | Temperature (°C) | Reference |

| Aryl Iodide | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | [4] |

| Aryl Bromide | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | DMF/H₂O | 90 | General Knowledge |

| Aryl Chloride | Pd(PtBu₃)₂ (5%) | KF (2.2) | DMF | 100 | [11] |

| Aryl Chloride | Pd(PtBu₃)₂ (5%) | None (using ate complex) | DMF | 100 | [11] |

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.

-

Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction.[16] To minimize this, use anhydrous conditions and a non-protic solvent. Using the pinacol ester instead of the boronic acid can also improve stability.[5]

-

Homocoupling: The formation of biaryl products from the coupling of two boronic ester molecules can sometimes occur. This can be minimized by using the appropriate stoichiometry of reagents and by the choice of a suitable bulky ligand.[14]

Conclusion

The Suzuki-Miyaura coupling of 1-methyl-4-pyrazoleboronic acid pinacol ester is a robust and versatile method for the synthesis of a wide array of pyrazole-containing compounds. By carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and clean conversions for a variety of halide coupling partners. The use of the pre-formed lithium hydroxy ate complex offers a convenient and often more reactive alternative to the standard protocol. This guide provides a solid foundation for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and development.

References

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

-

Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]

-

The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

-

Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

-

How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

-

(a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). ResearchGate. [Link]

-

ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. a2bchem.com [a2bchem.com]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing oxidation of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde during storage

Here is the technical support guide for 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde , structured as an advanced troubleshooting and resource center.

Compound: 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

CAS: (Analogous to 930-36-9 derivatives) | Class: Biaryl Aldehyde / Heterocycle

Welcome to the Technical Support Hub. This guide addresses the critical instability of benzaldehyde derivatives containing electron-rich heterocycles. Users frequently report "crusting," "white precipitate formation," or "loss of stoichiometry" in Suzuki couplings. These are symptoms of autoxidation .

Module 1: The Science of Degradation

Q: Why is my compound turning into a white solid?

A: You are witnessing Radical Autoxidation .

Like most electron-rich benzaldehydes, this molecule is a "radical sponge." Atmospheric oxygen (

The product of this degradation is the corresponding benzoic acid .[1][2][3]

-

The Consequence: The carboxylic acid impurity kills transition metal catalysts (like Pd in Suzuki couplings) by coordinating to the metal center or altering the pH, leading to failed reactions.

Mechanism of Failure (Visualization)

The following diagram illustrates the "Radical Chain" that converts your aldehyde into an acid.

Figure 1: The autoxidation cascade.[4][5] Once initiated by light (

Module 2: Storage Protocols (The "Gold Standard")

Q: How do I store this for 6+ months without degradation?

A: You must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat . Note: Standard "capping and taping" is insufficient for long-term storage of this pyrazole derivative.

The Argon Blanket Protocol

We recommend Argon (Ar) over Nitrogen (

-

Why? Argon is denser than air.[6][7][8] It settles into the vial, creating a physical "blanket" over the solid/oil. Nitrogen is lighter and mixes with air more easily if the seal is imperfect.

Step-by-Step Storage Workflow:

-

Container Selection: Use an Amber Glass Vial (borosilicate) to block UV light.

-

Purge:

-

Connect a Pasteur pipette to a gentle stream of Argon.

-

Insert the pipette deep into the vial (without touching the compound).

-

Flow Argon for 30–60 seconds to displace all headspace air.

-

-

Seal:

-

Immediately cap with a Teflon-lined screw cap (avoid pulp/paper liners which absorb moisture).

-

Wrap the junction tightly with Parafilm M® or electrical tape.

-

-

Environment: Store at -20°C .

-

Critical: Allow the vial to warm to room temperature before opening to prevent water condensation from the air, which accelerates hydrolysis.[9]

-

Module 3: Troubleshooting & Recovery (The "Bicarbonate Rescue")

Q: My sample is already oxidized (contains white solid). Can I save it?

A: Yes. Do not attempt distillation (high heat risks polymerization of the pyrazole). Use the Acid-Base Extraction method. This exploits the chemical difference between the neutral aldehyde and the acidic impurity.

-

The Chemistry: The impurity is a carboxylic acid (

). The product is an aldehyde (neutral). The pyrazole ring is weakly basic (

Recovery Protocol

| Step | Action | Observation/Logic |

| 1. Dissolve | Dissolve crude material in Ethyl Acetate (EtOAc) .[10] | The aldehyde and acid both dissolve.[11] |

| 2. Wash | Wash organic layer with sat. aq. | CRITICAL: The benzoic acid converts to sodium benzoate (water-soluble) and moves to the aqueous layer.[10][12] The aldehyde stays in EtOAc. |

| 3. Separation | Keep the Organic Layer . Discard Aqueous. | The "white solid" impurity is now in the water waste. |

| 4. Dry | Dry over | Removes residual water. |

Recovery Logic Flow

Figure 2: The "Bicarbonate Rescue" workflow. The weak basicity of the pyrazole ensures it remains in the organic layer while the acid impurity is washed away.

Module 4: Quality Control (Self-Validation)

Q: How do I prove the oxidation is gone?

Use these two methods to validate purity before committing the material to a valuable reaction.

The "Brady's Test" (Visual / TLC)

Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.[13]

-

Method: Dip TLC plate in 2,4-DNP solution and heat gently.

-

Result: Aldehydes turn a distinct Orange/Red . Carboxylic acids do not react.

-

Note: If the spot is faint or yellow, you may have significant acid contamination.

1H-NMR Validation (Definitive)

Run a proton NMR in

| Chemical Shift ( | Signal Shape | Assignment | Status |

| 9.8 - 10.2 ppm | Sharp Singlet | Aldehyde (-CH O) | Desired Product |

| 10.5 - 13.0 ppm | Broad Singlet | Carboxylic Acid (-COOH ) | Impurity (Oxidation) |

Pass Criteria: Integration of the region 10.5–13.0 ppm should be < 1% relative to the aldehyde peak.

References

-

Mechanism of Autoxidation: Bäckström, H. L. J., & Riiner, Ü. (1966). Autoxidation of Benzaldehyde.[1][4][5] Acta Chemica Scandinavica.

-

Purification of Aldehydes: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section 9.6.14: Purification of Benzaldehyde.[5]

- Inert Atmosphere Techniques: Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.

-

TLC Staining Guide: Merck KGaA. TLC Stains and Visualization Reagents: 2,4-DNP.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. reddit.com [reddit.com]

- 7. generon.com [generon.com]

- 8. ossila.com [ossila.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. homework.study.com [homework.study.com]

- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

Technical Support Center: Solubility of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

This technical guide addresses common solubility challenges encountered with 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, a heterocyclic benzaldehyde derivative, in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not only solutions but also the underlying scientific principles to empower researchers to make informed decisions during their experimental design. This document is structured to move from immediate troubleshooting to a deeper understanding of the physicochemical interactions at play.

Part 1: Quick Start Troubleshooting Guide

For researchers facing immediate experimental hurdles, this section provides concise answers to the most pressing issues.

My compound won't dissolve in DMSO, even at low concentrations. What should I do?

This is a common first hurdle. The issue may lie with the solvent quality or the dissolution technique.

-

Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] Water contamination significantly alters DMSO's polarity, reducing its ability to dissolve lipophilic compounds.[1][2] Always use anhydrous, high-purity DMSO (≥99.9%), preferably from a freshly opened bottle or one stored under inert gas in a desiccator.[2]

-

Apply Gentle Energy: To overcome the activation energy of dissolution for this crystalline solid, controlled energy input is necessary.

-

Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[2] Avoid excessive heat, which could degrade the compound.

-

Sonication: Use a bath sonicator for 15-30 minutes to break apart crystal lattices and enhance solvent interaction.[2][4]

-

Vortexing: Vigorous vortexing for 2-5 minutes is essential for initial mechanical dispersion.

-

My compound dissolved in DMSO, but crashed out (precipitated) when I added it to my aqueous assay buffer. How do I fix this?

This phenomenon, known as precipitation upon dilution, is the most frequent challenge. It occurs because the compound, while soluble in the organic DMSO, is not soluble in the final aqueous environment of your assay.

-

Optimize the Dilution Protocol: Avoid adding the DMSO stock directly to the full volume of buffer. A stepwise (serial) dilution is often effective.[5] This gradually acclimates the compound to the aqueous environment.

-

Reduce Final DMSO Concentration: While counterintuitive, a lower final concentration of DMSO may be necessary. High DMSO concentrations can cause aggregation. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.[5]

-

Incorporate a Co-solvent or Surfactant: If your assay allows, adding a small amount of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) or a co-solvent like Polyethylene Glycol 400 (PEG400) to the final aqueous buffer can help maintain compound solubility.[5][6]

Part 2: Deep Dive - The Science of Solubility

Understanding the molecular interactions at play is critical for effective troubleshooting. The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7]

Compound & Solvent Characteristics

| Parameter | 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | Dimethyl Sulfoxide (DMSO) |

| Structure | Aromatic heterocyclic aldehyde | Polar aprotic sulfoxide |

| Polarity | Primarily non-polar/lipophilic due to the aromatic rings and methyl groups. The aldehyde and pyrazole nitrogens offer some polar character. | Highly polar and aprotic, with both a polar S=O group and non-polar methyl groups, making it amphipathic.[8][9] |

| Key Interactions | Can act as a hydrogen bond acceptor at the aldehyde oxygen and pyrazole nitrogens. Dominated by van der Waals forces. | Excellent hydrogen bond acceptor.[10] Effectively disrupts the hydrogen bonding network of water.[10] |

The core challenge arises from the significant disparity in polarity between the lipophilic compound and the highly polar aqueous buffers used in biological assays. DMSO acts as a crucial intermediary solvent because its amphipathic nature allows it to dissolve a wide range of both polar and non-polar compounds.[8][10]

Visualization of the Precipitation Problem

The following diagram illustrates why a compound soluble in DMSO can precipitate when introduced to an aqueous medium.

Caption: Workflow showing compound solvation in DMSO and subsequent precipitation in water.

Part 3: Frequently Asked Questions (FAQs)

Q1: Could the purity of my compound be the problem? A: Absolutely. Generally, higher purity crystalline materials exhibit lower solubility than their less pure counterparts.[11] Impurities can disrupt the crystal lattice, making it easier to dissolve. If you are struggling with a new, high-purity batch, you may need to employ more aggressive solubilization methods.

Q2: How many freeze-thaw cycles can my DMSO stock solution tolerate? A: It is strongly recommended to minimize freeze-thaw cycles.[1] Each cycle presents an opportunity for atmospheric moisture to enter the vial, increasing the water content of the DMSO.[2] This absorbed water can cause your compound to precipitate over time, even while frozen. The best practice is to aliquot your high-concentration stock solution into single-use volumes for storage at -20°C or -80°C.[2][5]

Q3: Is heating my compound to 50-60°C to get it into solution acceptable? A: This is not recommended without prior stability data. While increased temperature enhances solubility[7][12], benzaldehydes and heterocyclic compounds can be susceptible to thermal degradation. Stick to gentle warming (e.g., 37°C) unless you have verified the compound's stability at higher temperatures.[2]

Q4: I see a fine suspension or haze in my stock solution. Is it usable? A: No. A hazy or suspended solution indicates that the compound is not fully dissolved. Using this stock will lead to inaccurate and non-reproducible concentrations in your experiments.[4] The solution must be perfectly clear. If the troubleshooting steps do not yield a clear solution, you may have exceeded the compound's thermodynamic solubility limit in DMSO.

Part 4: Standard Operating Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol outlines the best practices for dissolving 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde in DMSO.

Caption: Standard workflow for preparing a DMSO stock solution.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

This protocol is designed to minimize precipitation when preparing working solutions for biological assays.

-

Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your DMSO stock in pure DMSO. For example, if your stock is 50 mM and your highest assay concentration is 50 µM, prepare intermediate DMSO stocks at 5 mM and 500 µM.

-

Perform Final Dilution: Add a small volume of the final DMSO intermediate (e.g., 2 µL of the 500 µM stock) to the larger volume of your final assay buffer (e.g., 198 µL) to achieve the target concentration (e.g., 5 µM) and a final DMSO percentage of 1%.

-

Mix Immediately: As soon as the DMSO stock is added to the aqueous buffer, mix thoroughly by gentle vortexing or inversion. Do not let the concentrated DMSO sit in the buffer before mixing.

-

Use Immediately: Prepare working solutions fresh for each experiment and use them as quickly as possible, as even soluble compounds may precipitate out of a supersaturated aqueous solution over time.[1]

By implementing these scientifically-grounded strategies, researchers can overcome the solubility challenges associated with 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde and ensure the accuracy and reproducibility of their experimental results.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Creative Biolabs. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

-

Pharmacentral. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

-

Global Journal of Pharmacy & Pharmaceutical Sciences. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

-

ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]

-

PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

-

ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. Retrieved from [Link]

-

IJNRD. (2024, December 12). “Solubility enhancement techniques for novel Drugs.”. Retrieved from [Link]

-

ResearchGate. (2022, May 1). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved from [Link]

-

Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]

-

ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

-

PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

Christoforus. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]

-

EPA. (n.d.). 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. Retrieved from [Link]

-

ResearchGate. (2017, September 27). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed?. Retrieved from [Link]

-

Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

-

Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Discussion Forum. (2024, February 15). What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain?. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

Sources

- 1. ziath.com [ziath.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 11. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. globalresearchonline.net [globalresearchonline.net]

Safety Operating Guide

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde proper disposal procedures

A Guide to the Proper Disposal of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Disclaimer: A specific Safety Data Sheet (SDS) for 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is not publicly available at the time of this writing. The following guidance is synthesized from the known hazards of its primary chemical motifs—benzaldehydes and pyrazoles—and data from structurally analogous compounds. This guide is intended to supplement, not replace, your institution's specific chemical hygiene plan and waste disposal protocols. Always consult with your facility's Environmental Health and Safety (EHS) department for definitive procedures.

Hazard Profile and Scientific Rationale for Caution

As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. Understanding the inherent risks of a compound is the foundation of a safe disposal plan. The structure of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde contains two key functional groups that dictate its hazard profile and, consequently, its disposal requirements.

-

The Benzaldehyde Moiety: Benzaldehydes are known to be combustible and can cause irritation to the skin, eyes, and respiratory system.[1][2] Of significant concern is their reactivity; they can react violently with strong oxidizing agents, bases, and acids and may form explosive peroxides under certain conditions.[3][4] Air exposure can lead to oxidation into the corresponding benzoic acid.[5]

-

The Pyrazole Moiety: Pyrazole derivatives are prevalent in pharmacologically active molecules.[6] While this speaks to their utility, it also necessitates treating them as potentially biologically active and toxic until proven otherwise. General guidance for novel pyrazole compounds advises handling them with care due to potential hazards.[7][8][9]

Based on data from the structurally similar compound, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, we can infer a similar hazard profile.[10][11]

| Hazard Category | Inferred Hazard Statement | GHS Code | Rationale & Causality |

| Acute Oral Toxicity | Harmful if swallowed | H302 | The molecule may interfere with critical biological pathways upon ingestion. |

| Skin Irritation | Causes skin irritation | H315 | The aromatic and aldehyde functionalities can disrupt skin integrity, leading to irritation upon contact. |

| Eye Irritation | Causes serious eye irritation | H319 | Direct contact with eye tissue is likely to cause significant irritation and potential damage. |

| Respiratory Irritation | May cause respiratory irritation | H335 | Inhalation of the compound as a dust or aerosol can irritate the mucous membranes of the respiratory tract. |

Given this profile, all waste streams containing this compound must be classified and handled as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer drains or in regular trash.[12][13]

Pre-Disposal: Safety and Handling Imperatives

Proper disposal begins with safe handling during use. The following measures are mandatory to minimize exposure and prevent accidental release.

-

Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][10] Ensure safety showers and eyewash stations are readily accessible.[10]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable.[14]

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use.[10]

-

Body Protection: A buttoned lab coat must be worn at all times.

-

-

Spill Management: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated PPE) must themselves be disposed of as hazardous waste.[13]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde must be a systematic, documented process coordinated through your institution's EHS department. The following workflow is based on federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[15][16]

Caption: Overall hazardous waste disposal workflow.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[12][17] Create separate, clearly labeled waste streams for each category.

Caption: Decision process for waste segregation.

-

Solid Waste: Collect unused solid compound and contaminated consumables (e.g., gloves, weigh boats, pipette tips) in a designated container for solid chemical waste.

-

Liquid Organic Waste: This compound is often dissolved in organic solvents like DMSO. These solutions must be collected in a container specifically for non-halogenated organic solvent waste. It is crucial to keep halogenated solvent waste (e.g., dichloromethane, chloroform) separate from non-halogenated waste, as disposal costs and methods differ significantly.[13]

-

Incompatible Materials: Never mix waste containing this compound with the following:

Step 2: Containerization

The integrity of your waste container is essential for safety and compliance.

-

Compatibility: Use containers made of materials compatible with the waste. For organic solvents, borosilicate glass or high-density polyethylene (HDPE) are appropriate.[12][16]

-

Condition: Containers must be in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[15]

-

Procedure: Keep the waste container closed at all times except when adding waste.[12][13] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

-

Containment: Liquid waste containers must be stored in a secondary containment bin or tray capable of holding the entire volume of the largest container.[12][18]

Step 3: Labeling

Regulatory agencies like the EPA and OSHA mandate that all hazardous waste containers be meticulously labeled.[19][20] An EHS-provided hazardous waste tag must be affixed to the container as soon as the first drop of waste is added. The label must include:

-

The words "Hazardous Waste" .[20]

-

Full Chemical Names: List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.

-

Hazard Identification: Clearly indicate the relevant hazards (e.g., Irritant, Harmful).

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[17]

-

The SAA must be under the control of laboratory personnel.

-

Store containers away from heat sources and direct sunlight.

-

Ensure incompatible waste streams are physically segregated within the SAA.[17]

-

Once a container is full, it must be moved to your facility's central accumulation area or have a pickup requested from EHS within three days.[17]

Step 5: Requesting Disposal

The final and most crucial step is to arrange for disposal through your institution's EHS department. They are the only personnel authorized to transport and dispose of hazardous waste.[18] Follow your facility's specific procedures for requesting a waste pickup, which is typically done through an online portal.

Protocol for Empty Container Disposal

Even "empty" containers that held 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde must be handled with care.

-

Initial Rinse: The first solvent rinse of the "empty" container must be collected and disposed of as hazardous liquid waste.[12]

-

Subsequent Rinses: For a standard hazardous chemical, a triple rinse is recommended.

-

Defacing: Completely remove, scratch out, or cover all labels on the container.[12][18]

-

Final Disposal: After rinsing and defacing, the container can typically be disposed of in the appropriate laboratory glass or solid waste receptacle.

By adhering to this comprehensive disposal plan, you ensure regulatory compliance, protect yourself and your colleagues, and uphold your responsibility to environmental stewardship.

References

-

Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

-

Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

The Laboratory Standard. (n.d.). Vanderbilt University. Retrieved from [Link]

-

How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

-

OSHA Standards to Know Before Starting Your Lab. (2023, July 11). Lab Manager. Retrieved from [Link]

-

OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

-

The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

-

Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from [Link]

-

How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

-

Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

-

Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

-

Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

-

Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

-

Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

-

International Chemical Safety Cards (ICSC) - Benzaldehyde. (2021). ILO and WHO. Retrieved from [Link]

-

Hazard Summary - Benzaldehyde. (2002, July). New Jersey Department of Health. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. vigon.com [vigon.com]

- 3. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]

- 4. echemi.com [echemi.com]

- 5. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.ca [fishersci.ca]

- 11. 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-29-9 [sigmaaldrich.com]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. lighthouselabservices.com [lighthouselabservices.com]

- 15. danielshealth.com [danielshealth.com]

- 16. justrite.com [justrite.com]

- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 18. vumc.org [vumc.org]

- 19. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]

Personal protective equipment for handling 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Hazard Context & Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat intermediates like 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde as generic organic solids. This is a safety blind spot. This molecule contains two distinct functional motifs that dictate our safety strategy:

-

The Benzaldehyde Moiety: Aldehydes are electrophilic. They readily react with nucleophiles in biological tissue (proteins/DNA), leading to severe eye irritation , respiratory tract inflammation , and potential skin sensitization [1].

-

The Pyrazole Ring: Pyrazoles are pharmacophores often engineered for biological activity (e.g., kinase inhibition). Until specific toxicological data (LD50) proves otherwise, you must treat this as a Potent Compound (OEB 3 or higher) to prevent pharmacological effects from accidental exposure [2].

Operational Reality: The greatest risk is not the solid itself, but its solution state. Once dissolved in carrier solvents (DCM, DMF, DMSO), the compound permeates standard nitrile gloves orders of magnitude faster than the dry solid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. Do not deviate based on "comfort."

| Body Part | PPE Requirement | Technical Justification |

| Respiratory | Fume Hood (Primary) Face Velocity: 80–100 fpm.Contingency: N95/P100 Respirator | Aldehydes have low odor thresholds but high irritation potential. Engineering controls are mandatory to prevent inhalation of micro-dust during weighing [3]. |

| Eyes | Chemical Splash Goggles (ANSI Z87.1+ D3 rating) | Safety glasses are insufficient. Aldehyde vapors and dust can bypass side shields, causing lachrymation and corneal injury. |

| Hands (Solid) | Nitrile Gloves (Double) Outer: 5 mil (min)Inner: 4 mil | Provides adequate protection against the dry solid. Change immediately if contaminated.[1] |

| Hands (Solution) | Laminate / Barrier Gloves (e.g., Silver Shield®) | If dissolved in DCM or THF, nitrile breakthrough occurs in <2 mins. Laminate liners under nitrile provide >4hr breakthrough protection. |

| Body | Lab Coat (Tyvek/Poly) + Chemical Apron | Cotton coats absorb liquids, holding the irritant against the skin. Use impervious materials for solution-phase handling. |

Decision Logic: PPE Selection

The following decision tree illustrates the logic for selecting glove materials based on the handling state (Solid vs. Solution).

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Operational Protocols

A. Weighing & Transfer (Solid State)

Objective: Prevent static-induced dispersion of the aldehyde dust.

-

Engineering Setup: Verify Fume Hood certification. Place an anti-static gun or ionizer bar inside the hood if available.

-

Staging: Place a disposable weighing boat on the balance. Pre-tare.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the pyrazole moiety into other synthesis streams.

-

Static Control: If the powder "flies" (common with dry benzaldehydes), do not use a brush. Wipe the area with a wet Kimwipe (water/surfactant) immediately to capture dust.

B. Reaction Setup (Solution State)

Objective: Prevent skin absorption via solvent carrier.

-

Glove Donning:

-

Addition: Add the solvent to the solid, not vice-versa, to minimize dust puff-back.

-

Quenching: Upon completion, treat the reaction mixture as a sensitizer.

Decontamination & Disposal

Scientific Principle: Chemical Oxidation. Aldehydes can be chemically neutralized before disposal to reduce volatility and odor.

Decontamination Solution:

-

Saturated Sodium Bisulfite (

) solution. -

Mechanism:[1] Bisulfite attacks the aldehyde carbonyl to form a water-soluble, non-volatile bisulfite adduct [4].

Disposal Workflow:

Figure 2: Decontamination and waste stream management for aldehyde derivatives.

Emergency Response

-

Eye Contact: Flush immediately for 15 minutes .[3][7][8] Time this. 15 minutes feels like an eternity, but it is required to normalize pH and remove hydrophobic residues.

-

Skin Contact:

-

Remove contaminated gloves/clothing immediately.

-

Wash with soap and water (do not use alcohol; it enhances skin absorption).

-

Monitor for redness (erythema) which indicates sensitization.

-

-

Spills:

References

-

PubChem. (n.d.). Benzaldehyde - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.